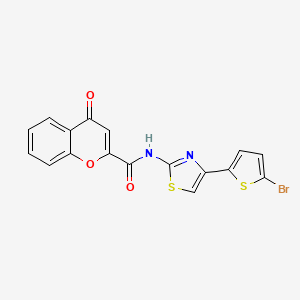

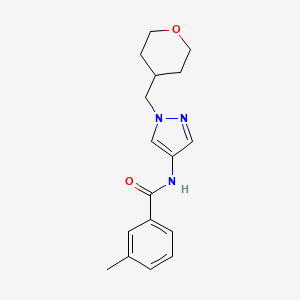

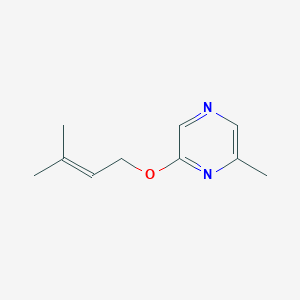

![molecular formula C14H12FNO4S B2979188 1-Fluorosulfonyloxy-2-[methyl(phenyl)carbamoyl]benzene CAS No. 2411277-69-3](/img/structure/B2979188.png)

1-Fluorosulfonyloxy-2-[methyl(phenyl)carbamoyl]benzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Proton Exchange Membranes in Fuel Cells

Research on fluorinated sulfonated poly(arylene ether)s, involving aromatic nucleophilic substitution reactions, indicates their potential use in creating highly conducting and stable proton exchange membranes. These membranes show promise in replacing commercial membranes due to their improved chemical, mechanical, thermal, and electrochemical stability, especially in fuel cell applications (Kim, Park, & Lee, 2020).

Fluorescence Applications

Benzene derivatives, including 2,5-bis(methylsulfonyl)-1,4-diaminobenzene, have been explored for their potential in green fluorophore applications. These compounds demonstrate high fluorescence emission, photostability, and are effective in both solid-state and water-soluble forms, making them suitable for imaging applications and displays (Beppu, Tomiguchi, Masuhara, Pu, & Katagiri, 2015).

Polymer Solar Cells

Research involving indene-C60 bisadducts, where 1,4-FBB is used as an electron-cascade acceptor material, showcases the use of these compounds in fabricating ternary blend polymer solar cells (PSCs). This results in increased open-circuit voltage and improved power conversion efficiency, highlighting their application in renewable energy technologies (Cheng, Li, & Zhan, 2014).

Chemical Synthesis and Organic Reactions

Various studies have explored the reactions of fluorinated benzene derivatives in organic chemistry. For instance, the reactions of [fluoro(sulfonyloxy)iodo]benzene with acyclic olefins to yield 1,2-disulfonates, and the synthesis of new sulfonated monomers for poly(aryl ether)s, demonstrate their utility in synthesizing advanced materials and compounds (Pirkuliev et al., 2001); (McKay, Lashlee, Marshall, & Kopitzke, 2005).

Photoluminescence Studies

The photoluminescence properties of 1-(2-Hydroxyphenyl)thiourea, related to 1-Fluorosulfonyloxy-2-[methyl(phenyl)carbamoyl]benzene, have been utilized for analytical applications like chromium(VI) determination. This highlights the role of such compounds in environmental monitoring and analytical chemistry (Sunil & Rao, 2015).

Environmental Remediation

Research involving the heat-activated persulfate oxidation of perfluorinated compounds, including those related to this compound, showcases their potential in environmental remediation, particularly in in-situ groundwater treatment (Park, Lee, Medina, Zull, & Waisner, 2016).

properties

IUPAC Name |

1-fluorosulfonyloxy-2-[methyl(phenyl)carbamoyl]benzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12FNO4S/c1-16(11-7-3-2-4-8-11)14(17)12-9-5-6-10-13(12)20-21(15,18)19/h2-10H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLJPUDDAMCAOFH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1)C(=O)C2=CC=CC=C2OS(=O)(=O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12FNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

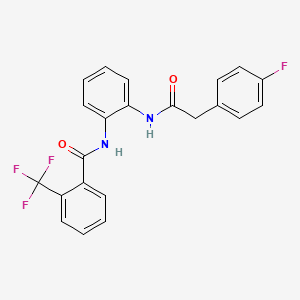

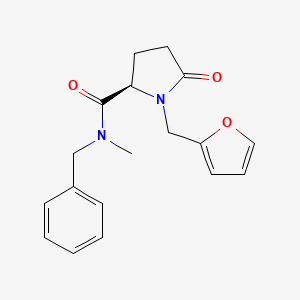

![1-(Diphenylmethyl)-3-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]urea](/img/structure/B2979110.png)

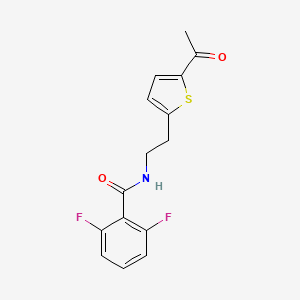

![2-{[1-(2,5-Dimethylfuran-3-carbonyl)piperidin-4-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B2979111.png)

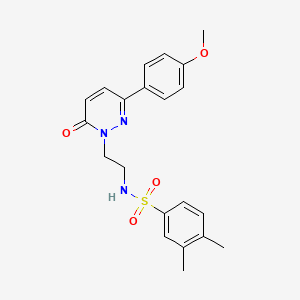

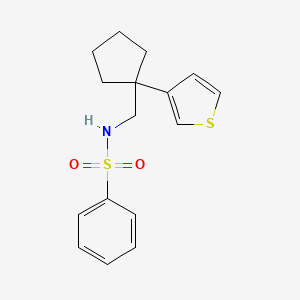

![N-[1-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl]-N,1,2-trimethylimidazole-4-sulfonamide](/img/structure/B2979113.png)

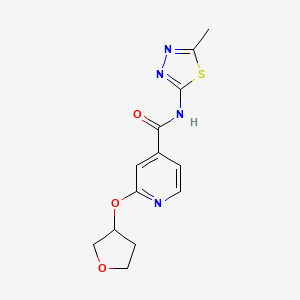

![5-(4-(furan-2-carbonyl)piperazin-1-yl)-1,6-dimethyl-3-(4-methylbenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2979116.png)